Octaethylene glycol diglycidyl ether
Description
Octaethylene glycol diglycidyl ether (theoretical structure) is a member of the glycidyl ether family, characterized by two terminal epoxide (oxirane) groups connected by an octaethylene glycol chain. These epoxide groups enable crosslinking reactions with nucleophiles such as amines, thiols, and alcohols, forming polymers with tailored mechanical and chemical properties . Glycidyl ethers are pivotal in epoxy resin synthesis, drug delivery systems, and specialty polymers due to their reactivity and versatility .
Properties
Molecular Formula |
C22H42O11 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]oxirane |
InChI |
InChI=1S/C22H42O11/c1(3-24-5-7-26-9-11-28-13-15-30-17-21-19-32-21)23-2-4-25-6-8-27-10-12-29-14-16-31-18-22-20-33-22/h21-22H,1-20H2 |
InChI Key |
FEHLPWPJPRBKDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCCOCCOCCOCCOCCOCCOCCOCCOCC2CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane typically involves the reaction of appropriate polyether precursors with epoxidizing agents. Commonly used epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the oxirane rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography or recrystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the oxirane rings can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying enzyme-catalyzed reactions involving epoxides.
Industry: The compound is used in the production of specialty polymers and as a cross-linking agent in the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of 1,27-Di(oxiran-2-yl)-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane involves the interaction of its oxirane rings with various molecular targets. The oxirane rings are highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its use in cross-linking and polymerization reactions, as well as its potential biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares key structural and molecular parameters of glycidyl ether derivatives:
Solubility and Stability
- Shorter-chain diglycidyl ethers (e.g., EGDE) are less water-soluble but more reactive.
- Longer-chain derivatives (e.g., theoretical this compound) are expected to exhibit higher hydrophilicity, aligning with trends in polyethylene glycol (PEG)-based compounds .
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